molecular formula C9H14N4O3 B14732495 6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione CAS No. 5770-21-8

6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

Cat. No.: B14732495
CAS No.: 5770-21-8
M. Wt: 226.23 g/mol
InChI Key: IEEHWSVSGKWWLL-UHFFFAOYSA-N
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Description

6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyluracil with butylamine and nitrosating agents under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as ultrasound-assisted synthesis can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: Unique due to its specific substitution pattern and nitroso group.

    6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-trione: Similar structure but with an additional oxo group.

    6-(butylamino)-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-thione: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5770-21-8

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

6-(butylamino)-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O3/c1-3-4-5-10-7-6(12-16)8(14)13(2)9(15)11-7/h10H,3-5H2,1-2H3,(H,11,15)

InChI Key

IEEHWSVSGKWWLL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)N(C(=O)N1)C)N=O

Origin of Product

United States

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